molecular formula C20H20N2O4S2 B12200694 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12200694
M. Wt: 416.5 g/mol
InChI Key: DDRKGOKEXBUSIS-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound featuring a thiazole ring, which is known for its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves the reaction of benzyl derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or isopropanol and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl or phenoxy moieties .

Scientific Research Applications

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-cyclohexylurea
  • N-allyl-N’-[(2Z)-3-benzyl-5-nitro-1,3-thiazol-2(3H)-ylidene]urea
  • N-ethyl-N’-[(2Z)-3-(4-methylbenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]urea

Uniqueness

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is unique due to its specific structural features, such as the presence of both benzyl and phenoxy groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide

InChI

InChI=1S/C20H20N2O4S2/c23-19(12-26-16-9-5-2-6-10-16)21-20-22(11-15-7-3-1-4-8-15)17-13-28(24,25)14-18(17)27-20/h1-10,17-18H,11-14H2

InChI Key

DDRKGOKEXBUSIS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2CC4=CC=CC=C4

Origin of Product

United States

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